2-(Tributylstannyl)furan
Overview
Description
Introduction
2-(Tributylstannyl)furan is a chemical compound involved in various organic syntheses. It is particularly used in palladium-catalyzed cross-coupling reactions to create diverse furan derivatives, which are significant in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 2-(tributylstannyl)furan derivatives typically involves palladium-catalyzed cross-coupling reactions. For instance, tris[4-(substituted)furan-3-yl]boroxines, prepared from corresponding 4-(substituted)-3-(trimethylsilyl) furans, can be successfully converted to 4-(substituted)-3-(tributylstannyl)furans through palladium-catalyzed reactions with tributylstannyl chloride (Song & Wong, 1995).
Molecular Structure Analysis
2-(Tributylstannyl)furan exhibits a structure where the tributylstannyl group is attached to the furan ring. This configuration is crucial for its reactivity and ability to participate in various organic transformations. The specific electronic and steric properties of the tributylstannyl group influence the molecular interactions and reactivity patterns of the compound.
Chemical Reactions and Properties
This compound is primarily used in the formation of various furan derivatives through substitution reactions. It reacts with nucleophiles and other organometallic reagents under different conditions to introduce various substituents into the furan ring. For example, 5-substituted 2-tributylstannylfurans can undergo oxidative substitution reactions with lead tetraacetate to produce 5-substituted 5-acetoxy-2(5H)-furanones (Yamamoto et al., 1992).
Scientific Research Applications
Synthesis of Furans and Furanones:
- Song and Wong (1995) demonstrated that Tris[4-(substituted)furan-3-yl]boroxines, when converted to 4-(substituted)-3-(tributylstannyl)furans, can be used in palladium-catalyzed cross-coupling reactions to produce 3,4-disubstituted furans and 4-substituted-3(2H)-furanones (Song & Wong, 1995).
Preparation of Novel Hybrid Polymers:
- Baldwin et al. (2008) reported the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones using monomers synthesized by Stille cross-coupling reactions with 2-tributylstannylfuran (Baldwin et al., 2008).
Stannylcupration for Heterocyclic Synthesis:
- Reginato et al. (1995) explored the use of 4-tributylstannyl,2-(5H)-furanone in stannylcupration reactions to create functionalized heterocyclic rings (Reginato et al., 1995).
Synthesis of Dehydrodendrolasin:
- Uenishi et al. (1997) utilized methyl(tributylstannyl)magnesium for the stereospecific addition in the synthesis of marine furanosesquiterpenoids like dehydrodendrolasin (Uenishi et al., 1997).
Double Coupling Reactions:
- Carter et al. (2006) explored the palladium-catalyzed double coupling reactions of 3,4-bis(tributylstannyl)furanone for preparing various substituted furanones (Carter et al., 2006).
Oxidative Substitution Reactions:
- Yamamoto et al. (1992) investigated oxidative substitution reactions of organostannyl compounds, including 5-substituted 2-tributylstannylfurans, with lead tetraacetate to produce 5-substituted 5-acetoxy-2(5H)-furanones (Yamamoto et al., 1992).
Safety And Hazards
“2-(Tributylstannyl)furan” is toxic if swallowed. It causes damage to organs through prolonged or repeated exposure. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation .
Relevant Papers Several papers have been retrieved that mention “2-(Tributylstannyl)furan”. These include studies on its synthesis , its reactivity , and its physical and chemical properties . These papers provide valuable insights into the properties and potential applications of “2-(Tributylstannyl)furan”.
properties
IUPAC Name |
tributyl(furan-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANWDQJIWZEKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402802 | |
Record name | 2-(Tributylstannyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tributylstannyl)furan | |
CAS RN |
118486-94-5 | |
Record name | 2-(Tributylstannyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tributylstannyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.